molecular formula C11H6BrFI2N2O B8722841 10-Bromo-9-fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

10-Bromo-9-fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No. B8722841
M. Wt: 534.89 g/mol
InChI Key: DPRBYRTYPWTSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09034866B2

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 9-Bromo-8-fluoro-2,3-diiodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene (886 g, 1.66 mol, 1.00 equiv) in tetrahydrofuran (7 L), followed by the addition of ethylmagnesium bromide (1987 mL, 1.20 equiv, 1 M) dropwise with stirring at −40° C. The resulting solution was stirred at room temperature for 30 min. This reaction was repeated for 2 times. The reaction was then quenched by the addition of 10 L of saturated aqueous NH4Cl and diluted with 24 L of tetrahydrofuran. The resulting solution was separated and the aqueous layer was extracted with 4×3 L of tetrahydrofuran. The organic layers were combined and concentrated under vacuum. The solids were collected by filtration, washed with 1)(2 L of EA and dried to afford 2100 g (crude) of 9-Bromo-8-fluoro-2-iodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene as a brown solid.
Quantity
886 g
Type
reactant
Reaction Step One
Quantity
1987 mL
Type
reactant
Reaction Step Two
Quantity
7 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:18])=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([I:16])=[C:10]3I)[C:6]=2[CH:17]=1.C([Mg]Br)C>O1CCCC1>[Br:1][C:2]1[C:3]([F:18])=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([I:16])=[CH:10]3)[C:6]=2[CH:17]=1

Inputs

Step One
Name
Quantity
886 g
Type
reactant
Smiles
BrC=1C(=CC2=C(C3=NC(=C(N3CCO2)I)I)C1)F
Step Two
Name
Quantity
1987 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
7 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring at −40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20-L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 10 L of saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with 24 L of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The resulting solution was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 4×3 L of tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with 1)(2 L of EA
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC2=C(C3=NC(=CN3CCO2)I)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2100 g
YIELD: CALCULATEDPERCENTYIELD 309.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.